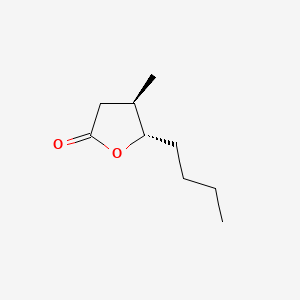
5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)-: is an organic compound belonging to the furanone family. It is characterized by a furan ring with butyl and methyl substituents. This compound is known for its unique aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of butyl and methyl-substituted precursors with a furanone-forming reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of catalysts to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced to form dihydrofuran derivatives.
Substitution: It can participate in substitution reactions where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce saturated furan derivatives.
Scientific Research Applications
Chemistry: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may exhibit antimicrobial or antioxidant activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may be investigated for its role in drug development.
Industry: In the flavor and fragrance industry, 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is valued for its unique aroma. It is used in the formulation of various perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
5-Butyl-4-methyl-3H-furan-2-one: This compound is structurally similar but lacks the dihydro component.
5-Butyl-4-methyl-2(3H)-furanone: Another similar compound with slight structural variations.
Uniqueness: 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(-)- is unique due to its specific dihydro structure, which imparts distinct chemical and physical properties. Its unique aroma and potential bioactive properties set it apart from other similar compounds.
Properties
CAS No. |
105119-22-0 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4R,5S)-5-butyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
WNVCMFHPRIBNCW-SFYZADRCSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](CC(=O)O1)C |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















